N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
Description
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-4-oxochromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c1-15-7-9-16(10-8-15)22-14-20(25)19-13-18(11-12-21(19)27-22)24-23(26)17-5-3-2-4-6-17/h2-14H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEPWMMVSNCFRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-4-one core, followed by the introduction of the benzamide group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Microreactor systems can be employed to optimize reaction kinetics and conditions, ensuring consistent quality and yield. The use of advanced analytical techniques, such as NMR and IR spectroscopy, is crucial for monitoring the synthesis and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzamides .
Scientific Research Applications
N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in areas such as anti-inflammatory and anticancer treatments.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2-[(oxo{(2E)-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}acetyl)amino]benzamide
- 4-Bromo-N-(2-methylphenyl)benzamide
- 2-[4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide
Uniqueness
N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide stands out due to its unique combination of a chromen-4-one core and a benzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound that belongs to the class of chromenones and benzamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article aims to provide a detailed overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Structural Characteristics
The structure of this compound features a chromenone core linked to a benzamide moiety. The presence of the 4-methylphenyl group is significant as it may enhance the compound's interaction with biological targets.
| Feature | Description |
|---|---|
| Molecular Formula | CHN\O |
| Molecular Weight | 372.41 g/mol |
| Core Structure | Chromenone with a benzamide linkage |
Anticancer Activity
Studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of chromenones have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and cancer proliferation.
In vitro studies demonstrated that this compound exhibited promising cytotoxicity against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines. The IC values for these cell lines were found to be 22.09 µg/mL and 6.40 µg/mL, respectively, indicating substantial efficacy compared to standard chemotherapeutic agents .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms. The mechanism of action may involve the inhibition of specific enzymes critical for microbial survival and proliferation.
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study conducted on various chromenone derivatives, including this compound, revealed that the presence of electron-donating groups significantly enhances anticancer activity. The study noted that the methyl group at the para position contributed positively to the overall biological profile .
- Molecular Docking Studies : Molecular docking simulations indicated that this compound interacts favorably with key proteins involved in cancer progression, further supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
